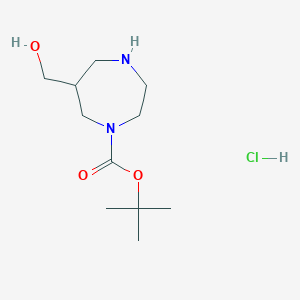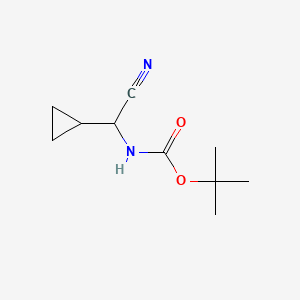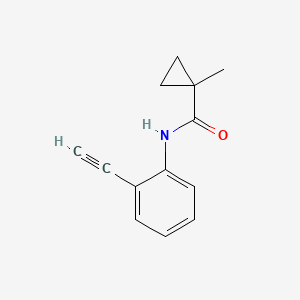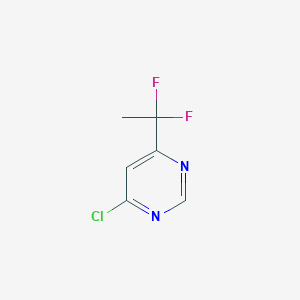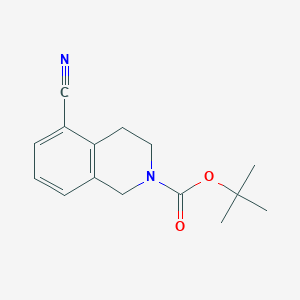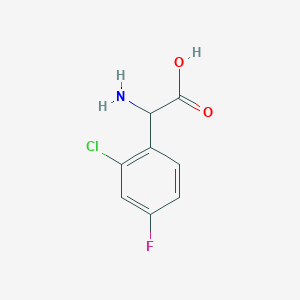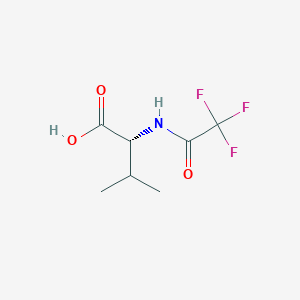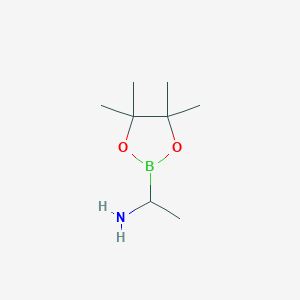
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound this compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a pyrrolidine ring, making it a valuable scaffold for the development of bioactive molecules.
准备方法
The synthesis of Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethyl group, yielding the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and automated processes may be employed to enhance efficiency and scalability.
化学反应分析
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group back to a hydroxyethyl group .
Substitution reactions involving the benzyl group can be carried out using nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development. In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
作用机制
The mechanism of action of Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
The hydroxyethyl group in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity. The benzyl group can participate in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. These interactions collectively contribute to the compound’s biological activity and therapeutic potential .
相似化合物的比较
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate . These compounds share the pyrrolidine scaffold but differ in the substituents attached to the ring.
The uniqueness of this compound lies in the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile scaffold for drug design and development .
Conclusion
This compound is a valuable compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique chemical structure and versatile reactivity make it a promising candidate for the development of new bioactive molecules and therapeutic agents.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-10-8-13-7-4-9-15(13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 |
InChI 键 |
XWPPMGVKGWYFAA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





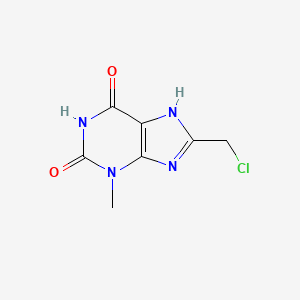
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)

